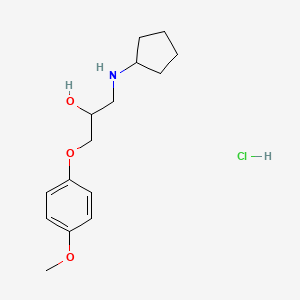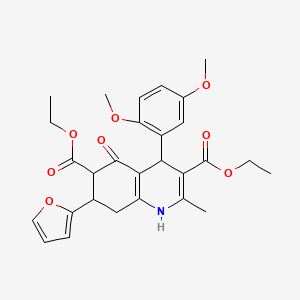
N-(4-bromo-3-methoxyphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
N-(4-bromo-3-methoxyphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as Boc-MLF, is a synthetic peptide that has been widely used in scientific research. It has been found to have potential applications in various fields, including immunology, cancer research, and neuroscience. In
Scientific Research Applications
N-(4-bromo-3-methoxyphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been used in scientific research as a potent and selective inhibitor of leukocyte migration. It has been found to inhibit the migration of neutrophils, monocytes, and T-cells. This makes it a valuable tool for studying the role of leukocyte migration in various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methoxyphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide involves binding to the formyl peptide receptor 1 (FPR1) on the surface of leukocytes. This binding prevents the activation of FPR1 and the subsequent signaling pathways that lead to leukocyte migration. N-(4-bromo-3-methoxyphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have a higher affinity for FPR1 than other formyl peptides, making it a more potent inhibitor of leukocyte migration.
Biochemical and Physiological Effects:
N-(4-bromo-3-methoxyphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) by neutrophils, which can reduce inflammation. It has also been found to inhibit the release of cytokines, which are involved in the inflammatory response. In addition, N-(4-bromo-3-methoxyphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have anti-tumor effects, possibly due to its ability to inhibit leukocyte migration and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-bromo-3-methoxyphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide is its selectivity for leukocyte migration inhibition. This makes it a valuable tool for studying the role of leukocyte migration in various diseases. However, one of the limitations of N-(4-bromo-3-methoxyphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide is its potential toxicity. It has been found to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of N-(4-bromo-3-methoxyphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide in scientific research. One direction is the development of more potent and selective inhibitors of leukocyte migration. Another direction is the use of N-(4-bromo-3-methoxyphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide in combination with other drugs to enhance its anti-tumor effects. Additionally, the use of N-(4-bromo-3-methoxyphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide in animal models of disease could provide valuable insights into the role of leukocyte migration in vivo. Finally, the development of N-(4-bromo-3-methoxyphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide-based diagnostic tools could provide a non-invasive way to monitor leukocyte migration in patients with various diseases.
Conclusion:
In conclusion, N-(4-bromo-3-methoxyphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic peptide that has potential applications in various fields of scientific research. Its ability to selectively inhibit leukocyte migration makes it a valuable tool for studying the role of leukocytes in various diseases. While there are some limitations to its use, there are also several future directions for the development and use of N-(4-bromo-3-methoxyphenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide in scientific research.
properties
IUPAC Name |
N-(4-bromo-3-methoxyphenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O3/c1-25-16-9-13(4-7-15(16)19)21-18(24)11-8-17(23)22(10-11)14-5-2-12(20)3-6-14/h2-7,9,11H,8,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEMDOBLXSYXLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B4170885.png)
![N-cyclohexyl-4-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4170889.png)

![ethyl 4-[({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4170894.png)
![7-(2-chlorophenyl)-5-(2-thienyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4170915.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4170917.png)


![2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B4170933.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4170938.png)
![2-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B4170950.png)
![2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4170961.png)
![2-(1-adamantyl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)acetamide](/img/structure/B4170977.png)